2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C10H9ClN2O2S2. It is known for its unique structure, which includes a thiadiazole ring and a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium periodate to form the sulfone group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or proteins essential for the survival and growth of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl 1,2,3-thiadiazol-5-yl sulfone: Lacks the methyl group on the thiadiazole ring.
4-Methyl-1,2,3-thiadiazol-5-yl sulfone: Lacks the chlorobenzyl group.
2-Chlorobenzyl 4-methyl-1,2,3-thiadiazole: Lacks the sulfone group
Uniqueness
The combination of these functional groups enhances its reactivity and makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-7-10(16-13-12-7)17(14,15)6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZGSYXUYVSAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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